Adrenal Uptake: NP-59 Achieves 5-Fold Higher Concentration than Iodocholesterol in Humans
In a comparative study of 34 patients, the adrenal imaging agent NP-59 (131I-6β-iodomethyl-19-norcholesterol) demonstrated a 5-fold higher concentration in the adrenal cortex compared to 131I-19-iodocholesterol, without any increase in non-adrenal tissue uptake [1]. This difference enabled more rapid and intense adrenal cortical visualization, facilitating earlier and more definitive image interpretation than was achievable with the 19-iodocholesterol baseline [1].
| Evidence Dimension | Adrenal cortex radiopharmaceutical concentration |
|---|---|
| Target Compound Data | Baseline adrenal uptake (131I-19-iodocholesterol) |
| Comparator Or Baseline | NP-59 (131I-6β-iodomethyl-19-norcholesterol) |
| Quantified Difference | NP-59 concentrates 5-fold higher than 19-iodocholesterol in adrenal cortex |
| Conditions | Human subjects (n=34); comparative scintigraphy |
Why This Matters
For procurement, this quantifies the baseline performance of 19-iodocholesterol against the current clinical standard, clarifying why it is now primarily a research benchmark rather than a frontline imaging agent.
- [1] Sarkar SD, Cohen EL, Beierwaltes WH, Ice RD, Cooper R, Gold EN. A new and superior adrenal imaging agent, 131I-6beta-iodomethyl-19-nor-cholesterol (NP-59): evaluation in humans. J Clin Endocrinol Metab. 1977;45(2):353-362. doi:10.1210/jcem-45-2-353. View Source
